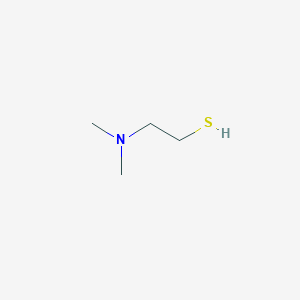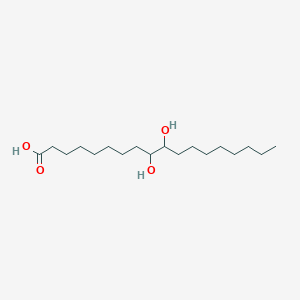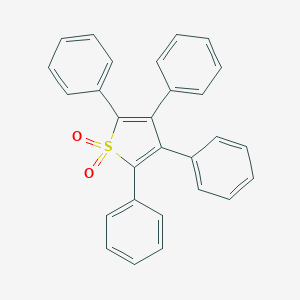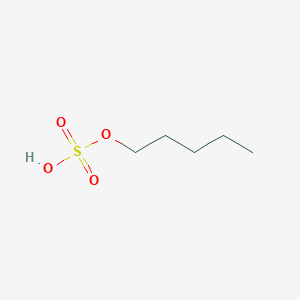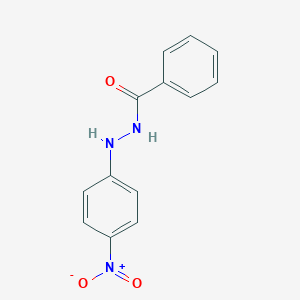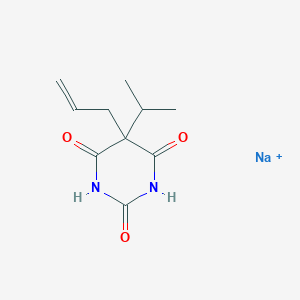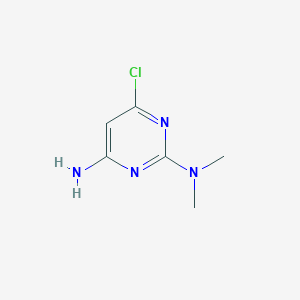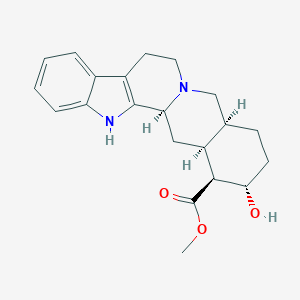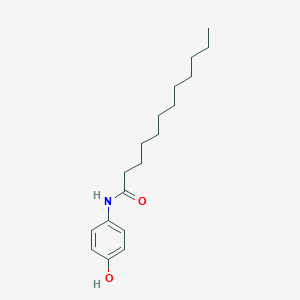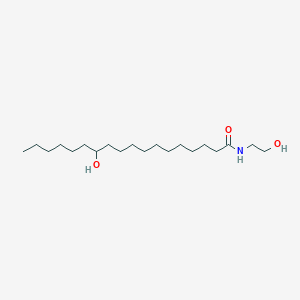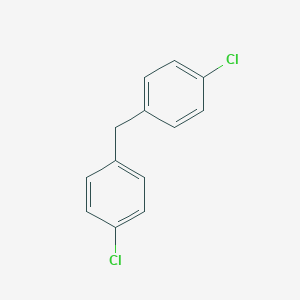
4,4'-Dichlorodiphenylmethane
Overview
Description
4,4’-Dichlorodiphenylmethane is an organic compound with the chemical formula C₁₃H₁₀Cl₂. It is a chlorinated derivative of diphenylmethane, where two hydrogen atoms in the diphenylmethane structure are replaced by chlorine atoms at the para positions. This compound is a colorless crystalline solid with a melting point of approximately 55.5°C and a boiling point of around 308.48°C .
Mechanism of Action
Target of Action
4,4’-Dichlorodiphenylmethane, also known as Bis(4-chlorophenyl)methane, is a chlorophenylmethane where two of the hydrogens in methane have been replaced by p-chlorophenyl groups
Mode of Action
For instance, it is used in the synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde .
Biochemical Pathways
It is involved in the synthesis of other compounds, suggesting it may play a role in various chemical reactions and pathways .
Result of Action
It is known to be used in the synthesis of other compounds, indicating it may have significant chemical reactivity .
Action Environment
The action of 4,4’-Dichlorodiphenylmethane can be influenced by various environmental factors. For instance, the synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA) from o-chloroaniline and formaldehyde was found to be more efficient over HY zeolites . This suggests that the catalyst and reaction conditions can significantly impact the efficacy and stability of 4,4’-Dichlorodiphenylmethane.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,4’-Dichlorodiphenylmethane involves the reaction of 4-chlorobenzyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of 4,4’-Dichlorodiphenylmethane .
Another method involves the reduction of 4-chlorobenzophenone using a reducing agent like potassium borohydride or sodium borohydride to form 4-chlorobenzhydrol. This intermediate is then subjected to chlorination using hydrochloric acid to yield 4,4’-Dichlorodiphenylmethane .
Industrial Production Methods
Industrial production of 4,4’-Dichlorodiphenylmethane typically follows the same synthetic routes as described above but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dichlorodiphenylmethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form 4,4’-Dichlorobenzophenone using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Major Products Formed
Substitution Reactions: Products include 4,4’-Dihydroxybenzophenone or 4,4’-Diaminodiphenylmethane, depending on the nucleophile used.
Oxidation Reactions: The major product is 4,4’-Dichlorobenzophenone.
Scientific Research Applications
4,4’-Dichlorodiphenylmethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: A related compound where the methylene bridge is replaced by a carbonyl group.
4,4’-Diaminodiphenylmethane: A compound where the chlorine atoms are replaced by amino groups.
Diphenylmethane: The parent compound without any chlorine substitution.
Uniqueness
4,4’-Dichlorodiphenylmethane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorine atoms enhances its reactivity and makes it suitable for various synthetic applications. Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGSWLJZAKVBJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059239 | |
| Record name | Bis(4-chlorophenyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-76-8, 25249-39-2 | |
| Record name | 4,4′-Dichlorodiphenylmethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dichlorodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(chlorophenyl)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025249392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dichlorodiphenylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dichlorodiphenylmethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-methylenebis[4-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(4-chlorophenyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-methylenebis[4-chlorobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-DICHLORODIPHENYLMETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT223M491B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Bis(4-chlorophenyl)methane?
A1: Bis(4-chlorophenyl)methane, also known as 4,4'-Dichlorodiphenylmethane, has the molecular formula C13H10Cl2 and a molecular weight of 237.13 g/mol. While the provided abstracts don't delve into specific spectroscopic data, structural insights can be derived from its analogue, 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT). [] The crystal structures of DDT and related analogues provide information about bond lengths, angles, and overall molecular conformation.
Q2: How is Bis(4-chlorophenyl)methane related to DDT in terms of biodegradation?
A2: Bis(4-chlorophenyl)methane (DDM) is a key metabolite in the microbial degradation pathway of DDT. [] Both bacterial and fungal species have been shown to metabolize DDT into DDM via various enzymatic reactions. For instance, some bacteria can convert DDT to DDM through reductive dechlorination.
Q3: Are there any studies on the environmental fate and impact of Bis(4-chlorophenyl)methane?
A3: While the provided abstracts don't explicitly address the environmental fate of DDM, its presence as a DDT metabolite raises concerns. [] Given DDT's well-documented persistence and bioaccumulation in the environment, understanding the behavior and potential effects of DDM becomes crucial for assessing the overall environmental impact of DDT contamination.
Q4: What are the potential applications of Bis(4-chlorophenyl)methane in organic synthesis?
A4: Bis(4-chlorophenyl)methane serves as a valuable building block in organic synthesis. The presence of two chlorine atoms allows for further chemical modifications, enabling the synthesis of diverse molecules with potentially useful properties. For example, it can be used as a starting material for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. []
Q5: Can zeolites be used as catalysts in the synthesis of Bis(4-chlorophenyl)methane?
A5: Yes, zeolite catalysts, specifically K-L type, have shown promise in the selective synthesis of Bis(4-chlorophenyl)methane using sulfuryl chloride as a reagent. [] This method offers a potentially more environmentally friendly approach compared to conventional synthetic routes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


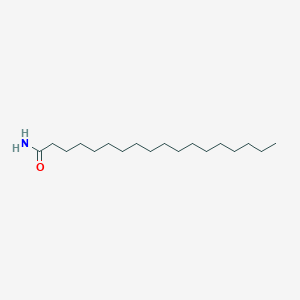
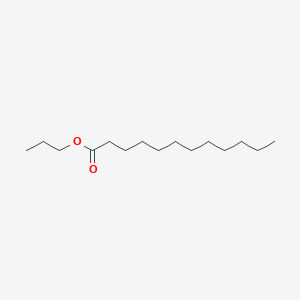
![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
